Biotin-PEG2-Acid

Description

Properties

IUPAC Name |

3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOAIZRTYJIBBG-XEZPLFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG2-Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Biotin-PEG2-Acid is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and diagnostics. This molecule incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for covalent attachment to amine-containing molecules. The PEG spacer enhances solubility, reduces steric hindrance, and minimizes immunogenicity, making this compound a versatile reagent for a wide range of applications.[1][2] This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for clarity and ease of use.

Core Properties and Specifications

This compound is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C17H29N3O6S | [4][5] |

| Molecular Weight | 403.49 g/mol | |

| CAS Number | 1365655-89-5 | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF | |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C, protected from moisture |

Synonyms:

-

3-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoic acid

-

Biotin-PEG2-COOH

-

(+)-Biotin-PEG2-acid

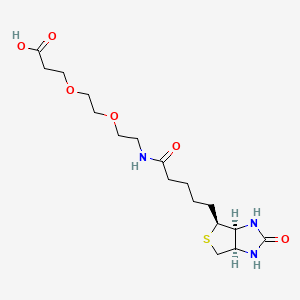

Chemical Structure

The structure of this compound features a biotin headgroup, a flexible diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This arrangement allows for the specific and strong interaction of the biotin with streptavidin or avidin, while the carboxylic acid can be activated to form a stable amide bond with primary amines on a target molecule.

Caption: Chemical structure of this compound.

Synthesis of this compound

-

Protection of the Carboxylic Acid: The carboxylic acid of a short PEG linker, such as 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is first protected, for example, as a t-butyl ester.

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of the protected PEG linker is then activated, for instance, by conversion to a tosylate or mesylate, making it susceptible to nucleophilic substitution.

-

Coupling with Biotin: The activated PEG linker is reacted with biotin's valeric acid side chain amine under basic conditions to form an amide bond.

-

Deprotection: The protecting group on the carboxylic acid is removed to yield the final this compound product.

Purification is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, primarily centered around its ability to link biotin to other molecules.

Bioconjugation and Labeling

The most common application is the biotinylation of proteins, peptides, and other biomolecules. The carboxylic acid group can be activated, for example, with N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with primary amines on the target molecule, forming a stable amide bond.

Caption: General workflow for biotinylating a target molecule.

Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, it connects the antibody to a cytotoxic drug. The biotin moiety can be used for purification or as a secondary targeting agent.

PROTACs (Proteolysis-Targeting Chimeras)

This linker is also utilized in the development of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. This compound can be a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

General Protocol for Protein Biotinylation using this compound

This protocol describes the biotinylation of a protein with primary amines using this compound and EDC/NHS chemistry.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Protein to be labeled in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 100 mM each).

-

-

Activate this compound:

-

In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS in Activation Buffer. A 1:2:5 molar ratio of this compound:EDC:NHS is a common starting point.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Add the activated Biotin-PEG2-NHS ester solution to the protein solution. The molar ratio of the biotin reagent to the protein will depend on the desired degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the biotin reagent.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted biotin reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Conclusion

This compound is a highly effective and versatile bifunctional linker for a multitude of applications in biological research and therapeutic development. Its well-defined structure, incorporating a high-affinity biotin tag, a biocompatible PEG spacer, and a reactive carboxylic acid, provides researchers with a powerful tool for labeling, detecting, and purifying biomolecules, as well as for constructing complex bioconjugates like ADCs and PROTACs. The methodologies presented in this guide offer a starting point for the successful implementation of this compound in various experimental workflows.

References

- 1. N-Biotinyl-NH-(PEG)2-COOH . DIPEA (20 atoms), 1205744-09-7 | BroadPharm [broadpharm.com]

- 2. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 1365655-89-5 | BroadPharm [broadpharm.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]

Biotin-PEG2-Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG2-Acid, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the structure, properties, and diverse applications of this compound, supported by experimental protocols and quantitative data.

Core Structure and Properties

This compound, with the CAS number 1365655-89-5, is a molecule that strategically combines a biotin moiety, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3][4][5] This design confers unique properties that are highly advantageous in bioconjugation and related applications. The biotin group provides high-affinity binding to avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. The hydrophilic diethylene glycol (PEG2) spacer enhances solubility in aqueous solutions and reduces steric hindrance, facilitating efficient binding. The terminal carboxylic acid allows for the covalent attachment to primary amine groups on various biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of a stable amide bond.

| Property | Value | Reference |

| Chemical Formula | C17H29N3O6S | |

| Molecular Weight | ~403.5 g/mol | |

| CAS Number | 1365655-89-5 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Key Applications and Experimental Protocols

This compound is a valuable tool in a multitude of research applications, including the biotinylation of biomolecules for detection and purification, targeted drug delivery, and the development of advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Biotinylation of Proteins and Peptides

The most common application of this compound is the biotinylation of proteins and peptides at primary amine groups (e.g., the N-terminus or the side chain of lysine residues). This is typically achieved using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This protocol outlines a general procedure for the biotinylation of a protein using this compound with EDC and NHS. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer. A 10- to 50-fold molar excess of this compound over the protein is a common starting point.

-

Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of this compound.

-

-

Conjugation to the Protein:

-

Add the activated this compound solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-activated this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Quantification of Biotinylation: The HABA Assay

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric method relies on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

-

HABA/Avidin pre-mixed solution or individual reagents

-

Biotinylated protein sample (purified)

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.

-

Add Biotinylated Sample: Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.

-

Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.

-

Calculate Biotin Concentration: The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹ at 500 nm). The moles of biotin per mole of protein can then be determined.

Affinity Purification of Biotinylated Proteins

Biotinylated proteins can be efficiently purified from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.

Materials:

-

Streptavidin or Avidin-agarose resin

-

Lysate or solution containing the biotinylated protein

-

Binding/Wash Buffer (e.g., PBS)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0 for strong binding; or a buffer containing a high concentration of free biotin for competitive elution with monomeric avidin resins).

Procedure:

-

Prepare the Affinity Column: Pack a column with the streptavidin/avidin-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

-

Load the Sample: Apply the sample containing the biotinylated protein to the column.

-

Wash the Column: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the Biotinylated Protein:

-

Denaturing Elution (for standard streptavidin/avidin): Elute the bound protein with the Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0). Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

Competitive Elution (for monomeric avidin): Elute with a buffer containing a high concentration of free biotin (e.g., 2-10 mM).

-

Advanced Applications in Drug Development

This compound serves as a critical linker in the construction of sophisticated therapeutic and research agents, such as PROTACs and ADCs.

PROTAC Synthesis

In the development of PROTACs, a bifunctional molecule that induces the degradation of a target protein, this compound can be used as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Antibody-Drug Conjugate (ADC) Development

Similarly, in ADC development, this compound can be used to attach a cytotoxic drug to an antibody, where the biotin serves as a model for the drug payload in initial studies.

Role in Signaling Pathway Investigation

Biotin-PEG conjugates have been instrumental in studying cellular signaling pathways, particularly in the context of targeted drug delivery. For instance, a study involving a biotin-PEG conjugate of the anticancer drug camptothecin demonstrated its ability to induce apoptosis in human ovarian carcinoma cells. The targeted delivery, potentially mediated by biotin receptors overexpressed on cancer cells, led to the activation of a caspase-dependent cell death signaling pathway. This was evidenced by the upregulation of pro-apoptotic factors like APAF-1 and caspases 3 and 9, and the downregulation of the anti-apoptotic protein BCL-2.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity make it an ideal choice for a wide range of bioconjugation applications, from routine protein labeling to the development of next-generation therapeutics. This guide provides a solid foundation for the effective utilization of this compound in research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethylene glycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin-PEG2-aldehyde - Creative Biolabs [creative-biolabs.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. fishersci.ie [fishersci.ie]

A Comprehensive Technical Guide to Biotin-PEG2-Acid (CAS No. 1365655-89-5) for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of Biotin-PEG2-Acid, a versatile heterobifunctional linker crucial for advancements in bioconjugation, targeted drug delivery, and diagnostic assay development.

Introduction

This compound, with the CAS number 1365655-89-5, is a widely utilized biotinylation reagent in the fields of biotechnology and pharmaceutical research.[1][2][3][4] This molecule incorporates a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for the covalent attachment of biotin to a variety of molecules, thereby enabling their detection, purification, and targeted delivery through the high-affinity interaction between biotin and avidin or streptavidin.[4] The inclusion of the short PEG2 spacer enhances the water solubility of the conjugate and minimizes steric hindrance, which can be critical for maintaining the biological activity of the labeled molecule. This guide provides a detailed overview of the technical specifications, applications, and experimental protocols involving this compound.

Physicochemical Properties and Technical Data

This compound is a white to off-white solid, often with a sticky appearance. It is soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF), as well as in aqueous solutions. For optimal stability, it should be stored at -20°C and protected from moisture.

| Property | Value | References |

| CAS Number | 1365655-89-5 | |

| Molecular Formula | C17H29N3O6S | |

| Molecular Weight | 403.49 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | DMSO, DMF, Water | |

| Storage Conditions | -20°C, desiccated |

Core Applications and Methodologies

The bifunctional nature of this compound makes it a versatile tool for a range of applications in research and drug development. The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, and other biomolecules, forming a stable amide bond.

Bioconjugation and Protein Labeling

This compound is extensively used for the biotinylation of proteins for subsequent detection or purification. The carboxylic acid is typically activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Experimental Protocol: Protein Biotinylation using this compound and EDC/NHS Chemistry

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 1-10 mg/mL.

-

This compound.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-hydroxysuccinimide).

-

Reaction Buffer: 0.1 M MES, pH 4.5-7.2 for activation; followed by adjustment to pH 7.2-7.5 for amine coupling.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. Ensure the buffer is free of primary amines.

-

Activation of this compound:

-

Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

In a separate tube, add a 2- to 10-fold molar excess of this compound, EDC, and NHS to the reaction buffer.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid.

-

-

Conjugation:

-

Add the activated this compound solution to the protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Logical Workflow for Protein Biotinylation

References

A Technical Guide to Biotin-PEG2-Acid Solubility in DMSO for Researchers and Drug Development Professionals

Introduction

Biotin-PEG2-Acid (C17H29N3O6S, Molar Mass: 403.49 g/mol ) is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and diagnostic assay development. Its structure incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent attachment to amine-containing molecules. Understanding the solubility of this linker in common organic solvents is critical for its effective use in research and development. This guide provides a detailed overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO), including quantitative data, a comprehensive experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound and related biotinylated compounds in DMSO is a key parameter for the preparation of stock solutions and reaction mixtures. While qualitative statements from various suppliers confirm its solubility in DMSO[1][2], quantitative data is essential for precise experimental design.

| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source |

| This compound | DMSO | 100 mg/mL | 247.84 mM | Requires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility. [3] | MedchemExpress[3] |

| Biotin-PEG2-Maleimide | DMSO | 100 mg/mL | 190.25 mM | Requires sonication.[4] | MedchemExpress |

| Biotin-PEG2-OH | DMSO | 100 mg/mL | 301.72 mM | Requires sonication. | MedchemExpress |

| Biotin-NHS | DMSO | Approximately 20 mg/mL | 58.6 mM | - | Cayman Chemical |

| Biotin | DMSO | Highly soluble; up to ~50 mg/mL | ~204.6 mM | - | ResearchGate User |

Experimental Protocol: Determination of this compound Solubility in DMSO

This section outlines a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in DMSO using the shake-flask method. This method is considered the gold standard for solubility measurement.

1. Materials and Equipment

-

This compound (solid powder)

-

Anhydrous DMSO (high purity, <0.02% water)

-

Analytical balance (readable to at least 0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge capable of handling vials

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and appropriate glassware for standard preparation

2. Methodology

2.1. Preparation of Standard Solutions

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution with DMSO to create a series of standard solutions of known concentrations (e.g., 5, 2.5, 1, 0.5, 0.1, and 0.05 mg/mL).

-

Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

2.2. Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

-

Add a known volume of anhydrous DMSO to the vial (e.g., 1 mL).

-

Tightly cap the vials to prevent solvent evaporation and moisture absorption.

-

Place the vials on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

2.3. Sample Processing and Analysis

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with DMSO to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method used for the standard solutions.

2.4. Data Analysis

-

Using the calibration curve, determine the concentration of this compound in the diluted supernatant.

-

Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility of this compound in DMSO at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMSO.

Caption: Experimental workflow for determining this compound solubility in DMSO.

Conclusion

The high solubility of this compound in DMSO, reported to be as high as 100 mg/mL, facilitates its use in a wide range of bioconjugation and drug development applications. However, it is crucial for researchers to be aware of the factors that can influence this solubility, such as the presence of water in the DMSO and the need for physical assistance like sonication for complete dissolution. The provided experimental protocol offers a robust framework for accurately determining the thermodynamic solubility of this compound in-house, ensuring the reliability and reproducibility of experimental results. This technical guide serves as a valuable resource for scientists and professionals working with this important linker molecule.

References

Introduction: The Power of the Biotin-Avidin Interaction

An In-depth Technical Guide to Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, nucleic acid, or peptide, is a fundamental and widely used technique in biotechnology and drug development.[1][2] Biotin (Vitamin B7) is a small molecule (244.31 g/mol ) that exhibits an extraordinarily strong and highly specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[2][3] This bond is one of the strongest known in nature; it forms rapidly and remains stable under a wide range of pH, temperatures, and denaturing conditions.[3]

This robust interaction is the cornerstone of a multitude of applications, allowing for the sensitive detection and efficient purification of biotin-labeled molecules. The small size of the biotin tag means it is unlikely to interfere with the normal biological function of the target molecule, making it an ideal tool for labeling. In research and pharmaceutical settings, biotinylation is integral to immunoassays, affinity chromatography, cell surface labeling, and studies of protein-protein interactions.

Core Concepts of Biotinylation Reagents

A biotinylation reagent is chemically composed of three key parts: the biotin moiety, a spacer arm, and a reactive group.

-

Biotin Moiety: The valeric acid side chain of the biotin molecule is derivatized to link to the rest of the reagent.

-

Spacer Arm: This linker connects the biotin molecule to the reactive group. The length and chemical properties of the spacer arm are critical, as the biotin-binding pocket of avidin/streptavidin is buried beneath the protein surface. A longer spacer arm can reduce steric hindrance, providing better access for the avidin/streptavidin protein to bind the biotin tag. Spacer arms can also incorporate features like polyethylene glycol (PEG) to increase water solubility.

-

Reactive Group: This functional group dictates the reagent's target, allowing for covalent attachment to specific amino acid side chains or functional groups on the target biomolecule.

Types of Biotinylation Reagents: A Functional Classification

The choice of a biotinylation reagent depends on the functional groups available on the target molecule and the experimental objective. Reagents are broadly classified based on their reactive chemistry.

Amine-Reactive Reagents

This is the most common class of biotinylation reagents, as they target primary amines (-NH₂) found on the N-terminus of polypeptides and the side chains of lysine (K) residues.

-

N-hydroxysuccinimide (NHS) Esters: NHS esters are highly popular for their ability to efficiently form stable amide bonds with primary amines at a pH of 7-9. Standard NHS esters have poor water solubility and must first be dissolved in an organic solvent like DMSO or DMF.

-

Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Esters: The addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide ring makes these reagents water-soluble. This allows for reactions to be performed entirely in aqueous buffers without organic solvents. Critically, their charged nature also makes them membrane-impermeable, which is ideal for selectively labeling proteins on the outer surface of living cells.

Sulfhydryl-Reactive Reagents

These reagents target free sulfhydryl (-SH) groups found on cysteine (C) residues. This approach is more specific than amine-reactive chemistry because free cysteines are less abundant on most proteins than lysines.

-

Maleimides: Maleimide groups react with high specificity with sulfhydryls at a pH of 6.5-7.5, forming stable thioether bonds. The reaction is significantly more efficient with sulfhydryls than with amines at neutral pH.

-

Haloacetyls (Iodoacetamides): These reagents also react with sulfhydryl groups to form stable thioether linkages.

-

Pyridyl Disulfides: These reagents form a disulfide bond with the target sulfhydryl, which has the unique advantage of being cleavable by reducing agents.

Carboxyl-Reactive Reagents

These reagents target carboxylic acid groups (-COOH) found on aspartic acid (D), glutamic acid (E) residues, and the C-terminus of proteins. The reaction typically requires a carbodiimide crosslinker, such as EDC, to activate the carboxyl group, which then reacts with a primary amine on the biotinylation reagent.

Carbonyl-Reactive Reagents

Aldehydes and ketones can be targeted using hydrazide or alkoxyamine-containing biotin reagents. These functional groups can be introduced into glycoproteins by oxidizing their carbohydrate (sugar) moieties with sodium periodate.

Photoreactive Reagents

When specific functional groups are not available or when non-specific labeling is desired, photoreactive reagents are used. These reagents, typically containing an aryl azide group, become reactive upon exposure to UV light and can form covalent bonds with C-H or N-H bonds in their vicinity.

Reversible (Cleavable) Biotinylation Reagents

The strength of the biotin-avidin bond makes elution from an affinity matrix difficult, often requiring harsh, denaturing conditions. Reversible or cleavable reagents solve this problem by incorporating a linker that can be broken under specific conditions.

-

Disulfide Bonds: The spacer arm contains a disulfide bond that can be cleaved with reducing agents like DTT or TCEP, releasing the captured molecule from the biotin tag.

-

Photo-cleavable Linkers: These linkers are broken upon exposure to UV light.

-

Desthiobiotin Reagents: Desthiobiotin is a biotin analog with a lower binding affinity for streptavidin, allowing for elution under gentle, non-denaturing conditions with free biotin.

Data Presentation: Comparison of Common Biotinylation Reagents

The following tables summarize key quantitative data for a selection of commercially available biotinylation reagents to aid in experimental design.

Table 1: Amine-Reactive NHS-Ester Reagents

| Reagent Name | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Key Features |

|---|---|---|---|---|

| NHS-Biotin | 13.5 | No | Yes | Shortest spacer arm for standard amine labeling. |

| Sulfo-NHS-Biotin | 13.5 | Yes | No | Ideal for cell surface protein labeling. |

| NHS-LC-Biotin | 22.4 | No | Yes | "Long Chain" (LC) version to reduce steric hindrance. |

| Sulfo-NHS-LC-Biotin | 22.4 | Yes | No | Water-soluble, long-chain version for cell surface labeling. |

| NHS-LC-LC-Biotin | 30.5 | No | Yes | "Long-Long Chain" for applications requiring maximum reach. |

| Sulfo-NHS-SS-Biotin | 24.3 | Yes | No | Contains a cleavable disulfide bond in the spacer arm. |

Table 2: Sulfhydryl-Reactive Maleimide Reagents

| Reagent Name | Spacer Arm Length (Å) | Water Soluble? | Recommended Reaction pH | Key Features |

|---|---|---|---|---|

| Maleimide-Biotin | 17.9 | No | 6.5 - 7.5 | Standard reagent for labeling available cysteine residues. |

| Maleimide-PEG2-Biotin | 29.1 | Yes | 6.5 - 7.5 | PEG spacer enhances water solubility. |

| Maleimide-PEG11-Biotin | 55.1 | Yes | 6.5 - 7.5 | Extended PEG spacer for greater reach and solubility. |

Mandatory Visualizations

Logical Workflow: Selecting a Biotinylation Reagent

Caption: A decision tree to guide the selection of an appropriate biotinylation reagent.

Experimental Workflow: Affinity Purification of a Biotinylated Protein

Caption: Workflow for isolating a biotinylated protein using streptavidin affinity capture.

Signaling Pathway Application: Proximity Labeling of EGFR Interactors

Caption: Proximity labeling (e.g., TurboID) to identify EGFR signaling interactors.

Experimental Protocols

The following are generalized protocols for common biotinylation applications. Optimization is often required based on the specific protein and reagent used.

Protocol 1: General Protein Biotinylation with an NHS Ester

This protocol describes the labeling of a purified protein in solution.

Materials:

-

Purified protein (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

NHS-Biotin reagent (e.g., NHS-LC-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Prepare the Protein: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and will hydrolyze.

-

Calculate Molar Excess: Determine the amount of biotin reagent needed. A 10- to 20-fold molar excess of biotin to protein is a common starting point for a 2 mg/mL protein solution. The optimal ratio may need to be determined empirically.

-

Reaction Incubation: Add the calculated volume of the biotin reagent solution to the protein solution while gently vortexing. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin reagent from the biotinylated protein using a desalting column or by dialyzing against PBS. This step is crucial to prevent interference in downstream applications.

Protocol 2: Cell Surface Biotinylation with Sulfo-NHS-Biotin

This protocol is for labeling proteins on the surface of live cells in culture.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-LC-Biotin

-

Quenching solution (e.g., PBS + 100 mM glycine)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Preparation: Wash cells two to three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Perform all steps on ice or at 4°C to minimize endocytosis.

-

Prepare Biotin Reagent: Freshly prepare a solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.25-0.5 mg/mL.

-

Biotinylation Reaction: Resuspend or cover the cells with the biotin reagent solution. Incubate for 30 minutes at 4°C with gentle rocking.

-

Quench and Wash: Aspirate the biotin solution and quench the reaction by washing the cells three times with ice-cold quenching solution.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Downstream Processing: The cell lysate, now containing biotinylated surface proteins, can be used for affinity purification (see Protocol 3) to isolate and identify the surface proteome.

Protocol 3: Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of biotinylated proteins on a membrane.

Materials:

-

Membrane (nitrocellulose or PVDF) with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Chemiluminescent (ECL) substrate

Procedure:

-

Transfer and Block: Following SDS-PAGE, transfer proteins to a membrane. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding. Note: Milk contains endogenous biotin and may cause background; BSA is often preferred.

-

Primary Antibody (Optional): If you are detecting a specific protein that has been biotinylated, incubate with your primary antibody as per a standard Western blot protocol, then proceed to a secondary antibody incubation.

-

Streptavidin-HRP Incubation: If detecting all biotinylated proteins, skip the antibody steps. Dilute the Streptavidin-HRP conjugate in blocking buffer (a 1:5,000 to 1:15,000 dilution is a common starting point). Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.

-

Wash: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound Streptavidin-HRP.

-

Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

-

Imaging: Expose the membrane to X-ray film or a digital imaging system to visualize the chemiluminescent signal.

Conclusion

Biotinylation reagents are exceptionally versatile tools that are indispensable in modern biological research and drug discovery. The ability to specifically and stably tag biomolecules provides a powerful handle for their detection, purification, and functional analysis. By understanding the different reactive chemistries, spacer arm properties, and available protocols, researchers can strategically select the optimal reagent to achieve their experimental goals, from mapping complex protein interaction networks to isolating specific cell populations or developing high-sensitivity diagnostic assays. The continued development of novel biotinylation technologies, including advanced proximity labeling methods and cleavable linkers, promises to further expand the applications of this cornerstone technique.

References

An In-depth Technical Guide to Hydrophilic Biotinylation Linker Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and immobilization of biomolecules.[1][2] Hydrophilic biotinylation linkers, particularly those incorporating polyethylene glycol (PEG) spacers, have gained prominence due to their ability to enhance the solubility of labeled molecules, reduce steric hindrance, and minimize non-specific binding.[3][4] These properties are crucial for maintaining the biological activity of the target molecule and improving the efficiency and specificity of various assays. This guide provides a comprehensive overview of the core applications of hydrophilic biotinylation linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.

Core Applications of Hydrophilic Biotinylation Linkers

Hydrophilic biotinylation linkers are instrumental in a wide array of applications, from fundamental research to the development of novel therapeutics. Their utility stems from the ability to impart favorable physicochemical properties to the biotinylated molecule, thereby enhancing its performance in various experimental settings.

Cell Surface Protein Labeling

A primary application of hydrophilic biotinylation linkers is the specific labeling of proteins on the surface of living cells. The hydrophilicity of these linkers, particularly those containing a sulfonate group (e.g., Sulfo-NHS esters), renders them membrane-impermeable.[5] This characteristic ensures that only proteins with extracellular domains are biotinylated, allowing for their selective isolation and analysis. This technique is invaluable for studying receptor-ligand interactions, protein trafficking, and the composition of the cell surface proteome.

Immunoassays

In immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, hydrophilic biotinylation linkers are used to label antibodies or antigens, enabling highly sensitive detection. The biotin-streptavidin interaction serves as a powerful signal amplification system. The use of hydrophilic linkers can improve the solubility and stability of the labeled antibodies, potentially leading to a better signal-to-noise ratio in ELISA.

Affinity Purification and Immunoprecipitation

Biotinylated molecules can be efficiently captured using streptavidin- or avidin-conjugated beads, forming the basis of affinity purification and immunoprecipitation (IP). Hydrophilic linkers, by extending the biotin moiety away from the target molecule, can improve the accessibility of biotin for binding to streptavidin, thereby increasing the yield of purified protein. This is particularly advantageous when purifying large protein complexes.

Antibody-Drug Conjugates (ADCs)

In the field of drug development, hydrophilic linkers play a critical role in the design of ADCs. These linkers connect a cytotoxic drug to a monoclonal antibody, and their properties significantly influence the ADC's stability, solubility, and pharmacokinetic profile. PEGylated linkers, for instance, can enhance the hydrophilicity of the ADC, reducing aggregation and improving its in vivo performance.

Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation, or BioID, is a powerful technique for identifying protein-protein interactions in a cellular context. In this method, a protein of interest is fused to a promiscuous biotin ligase. The use of hydrophilic linkers in the biotinylating reagents can enhance the labeling efficiency and specificity of this method.

Quantitative Data Summary

The choice of biotinylation linker can significantly impact experimental outcomes. The following tables summarize quantitative data comparing different aspects of hydrophilic biotinylation linkers.

Table 1: Comparison of Biotinylation Reagent Efficiency

| Biotinylation Reagent | Labeling Efficiency (%) | Target | Reference |

| EZ-Link Sulfo-NHS-Biotin | ~76% of peptides biotinylated | Primary amines | |

| EZ-Link Sulfo-NHS-SS-Biotin | ~88% of peptides biotinylated | Primary amines |

Table 2: Impact of Linker on Protein Enrichment in Proteomics

| Cleavable Linker Type | Number of Unique Cysteine Residues Identified | Reference |

| Azobenzene (AZO) linker | ~7,612 (54% overlap with DADPS) | |

| Dialkoxydiphenylsilane (DADPS) linker | Over 10,000 |

Note: This study highlights that the choice of a cleavable linker significantly impacts the number of identified peptides in a chemical proteomics workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are step-by-step protocols for key experiments utilizing hydrophilic biotinylation linkers.

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin

This protocol describes the labeling of cell surface proteins on adherent cells.

Materials:

-

Cells grown in culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

EZ-Link™ Sulfo-NHS-LC-Biotin

-

Quenching solution: PBS containing 100 mM glycine or Tris

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins.

-

Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.

-

Add the Sulfo-NHS-LC-Biotin solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the plate on ice for 30 minutes with gentle rocking.

-

Remove the biotinylation solution and wash the cells once with the quenching solution to stop the reaction.

-

Wash the cells twice more with ice-cold PBS.

-

Lyse the cells with an appropriate lysis buffer containing protease inhibitors.

-

The cell lysate containing biotinylated surface proteins is now ready for downstream applications such as immunoprecipitation or Western blotting.

Protocol 2: Immunoprecipitation of Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

-

Cell lysate containing biotinylated proteins (from Protocol 1)

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Pre-clear the cell lysate by incubating it with non-conjugated magnetic beads for 30 minutes at 4°C to reduce non-specific binding.

-

Transfer the pre-cleared lysate to a new tube.

-

Add an appropriate amount of streptavidin-conjugated magnetic beads to the lysate.

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

Place the tube on a magnetic rack to capture the beads.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins. For each wash, resuspend the beads in the buffer, incubate briefly, and then capture the beads on the magnetic rack before removing the supernatant.

-

After the final wash, elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.

-

Place the tube on the magnetic rack and collect the eluate, which now contains the enriched biotinylated proteins.

Protocol 3: Biotinylation of an Antibody for Use in an Antibody-Drug Conjugate (ADC)

This protocol provides a general method for biotinylating an antibody using an NHS-PEG-Biotin linker.

Materials:

-

Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-PEG-Biotin reagent

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare a stock solution of the NHS-PEG-Biotin reagent in anhydrous DMSO.

-

Add the desired molar excess of the NHS-PEG-Biotin stock solution to the antibody solution. A 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Remove the unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Determine the concentration of the biotinylated antibody and the degree of biotinylation using appropriate methods (e.g., HABA assay or UV-Vis spectrophotometry if the linker contains a chromophore).

-

The biotinylated antibody is now ready for conjugation to a drug linker for ADC development.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following are Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow: Cell Surface Protein Biotinylation and Analysis

Caption: Workflow for cell surface protein biotinylation and subsequent analysis.

Signaling Pathway: EGFR Activation and Downstream Signaling

Caption: Simplified EGFR signaling pathway initiated by EGF binding.

Experimental Workflow: Proximity-Dependent Biotinylation (BioID)

Caption: General workflow for proximity-dependent biotinylation (BioID).

Conclusion

Hydrophilic biotinylation linkers are indispensable tools in modern biological research and drug development. Their ability to improve solubility, reduce steric hindrance, and enable specific labeling of biomolecules has significantly advanced our capacity to study complex biological systems. By understanding the principles behind their application and utilizing optimized protocols, researchers can harness the full potential of this powerful technology to achieve their scientific goals. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of hydrophilic biotinylation linkers in a variety of research and development settings.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG2-Acid Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization applications. Biotin-PEG2-Acid is a versatile biotinylation reagent featuring a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances solubility and reduces steric hindrance, while the carboxylic acid allows for covalent conjugation to primary amines on proteins through the formation of a stable amide bond.[1][2][3][4] This is typically achieved by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] These application notes provide a detailed protocol for the successful biotinylation of proteins using this compound.

Chemical Reaction Pathway

The labeling of a protein with this compound is a two-step process. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a semi-stable amine-reactive NHS ester. This activated biotinylation reagent then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the target protein to form a stable amide linkage.

Caption: Chemical reaction pathway for protein biotinylation using this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for biotinylating a protein with this compound.

Materials and Reagents

-

Protein of Interest (POI): 1-10 mg/mL in an amine-free buffer (e.g., PBS, MES, or HEPES). Note: Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.

-

This compound: (MW: 403.5 g/mol )

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.7 g/mol )

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS: (NHS MW: 115.09 g/mol ; Sulfo-NHS MW: 217.14 g/mol )

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting Columns or Dialysis Cassettes: For removal of excess reagents.

Protein Preparation

-

Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. The efficiency of biotinylation is concentration-dependent, with higher protein concentrations generally yielding better results.

-

If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer (e.g., PBS) by dialysis or using a desalting column prior to starting the labeling reaction.

Preparation of Reagent Stock Solutions

Note: EDC and NHS esters are moisture-sensitive. Equilibrate vials to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use, as their reactivity decreases over time in aqueous solutions.

-

This compound Stock Solution (10 mM): Dissolve 4.04 mg of this compound in 1 mL of anhydrous DMF or DMSO.

-

EDC Stock Solution (100 mM): Dissolve 19.17 mg of EDC in 1 mL of Activation Buffer.

-

NHS/Sulfo-NHS Stock Solution (100 mM): Dissolve 11.51 mg of NHS or 21.71 mg of Sulfo-NHS in 1 mL of Activation Buffer.

Two-Step Biotinylation Protocol

This two-step protocol is recommended to prevent protein crosslinking by EDC.

Step 1: Activation of this compound

-

In a microcentrifuge tube, combine the following:

-

Volume of this compound Stock Solution (e.g., for a 20-fold molar excess over the protein).

-

Volume of EDC Stock Solution (e.g., 2 mM final concentration).

-

Volume of NHS/Sulfo-NHS Stock Solution (e.g., 5 mM final concentration).

-

Adjust the final volume with Activation Buffer.

-

-

Incubate the activation reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Protein

-

Add the activated Biotin-PEG2-NHS ester solution from Step 1 to the prepared protein solution. The volume of the added biotin solution should not exceed 10% of the final reaction volume to minimize the effect of the organic solvent on the protein.

-

Incubate the conjugation reaction for 1-2 hours at room temperature or 2-4 hours on ice.

-

Quenching the Reaction: Add the quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

Purification of the Biotinylated Protein

Remove unreacted biotin and byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

Experimental Workflow Diagram

Caption: Experimental workflow for protein biotinylation with this compound.

Data Presentation: Quantitative Parameters

The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein. The optimal ratio depends on the protein and its concentration and may require empirical determination.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient. |

| Molar Excess of this compound | 10 to 50-fold | A 20-fold molar excess is a good starting point. |

| EDC Final Concentration | 2 - 10 mM | A common starting concentration is ~2 mM. |

| NHS/Sulfo-NHS Final Concentration | 5 - 20 mM | A common starting concentration is ~5 mM. |

| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |

| Conjugation pH | 7.2 - 8.5 | Optimal for reaction of NHS esters with primary amines. |

| Reaction Time (Conjugation) | 1 - 2 hours at RT | Can be extended to 2-4 hours on ice. |

| Expected Degree of Labeling | 1 - 8 biotins/protein | Highly dependent on the protein and reaction conditions. |

Determination of Biotin Incorporation

It is crucial to determine the degree of biotinylation to ensure reproducibility. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method for quantifying biotin incorporation. This assay relies on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample. Other methods include fluorescence-based assays and ELISA.

Storage of Biotinylated Protein

Store the purified biotinylated protein under the same conditions that are optimal for the unmodified protein. For long-term storage, it is recommended to aliquot the protein and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Biotin-PEG2-Acid Utilizing EDC Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, antibodies, and other biomolecules. Biotin-PEG2-Acid is a biotinylation reagent featuring a terminal carboxylic acid, which can be coupled to primary amines on a target molecule using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the labeled molecule and can reduce steric hindrance.[1][2]

This document provides detailed application notes and protocols for the use of this compound with EDC chemistry for the biotinylation of amine-containing molecules.

Principle of the Reaction

The conjugation of this compound to a primary amine-containing molecule (e.g., a protein) via EDC chemistry is a two-step process. For enhanced efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often included in the reaction.

Step 1: Activation of this compound. EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. The addition of NHS or sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).

Step 2: Coupling to the Amine-Containing Molecule. The amine-reactive NHS ester of this compound reacts with a primary amine on the target molecule to form a stable amide bond. This coupling reaction is most efficient at a neutral to slightly basic pH (pH 7.0-8.5).

Key Experimental Parameters

Successful biotinylation using this compound and EDC chemistry depends on the careful optimization of several parameters. The following table summarizes key quantitative data and recommendations.

| Parameter | Recommended Range/Value | Notes |

| pH (Activation Step) | 4.5 - 6.0 | MES buffer is a common choice as it lacks amines and carboxyls. |

| pH (Coupling Step) | 7.0 - 8.5 | Phosphate-buffered saline (PBS) is a suitable buffer. |

| Molar Ratio (this compound : Protein) | 10:1 to 50:1 | The optimal ratio depends on the number of available amines on the protein and the desired degree of biotinylation. |

| Molar Ratio (EDC : this compound) | 1:1 to 5:1 | A common starting point is a 2- to 10-fold molar excess of EDC over the carboxyl groups. |

| Molar Ratio (NHS/sulfo-NHS : this compound) | 1:1 to 2.5:1 | A 2- to 5-fold molar excess of NHS over the carboxyl groups is often recommended. |

| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |

| Reaction Time (Coupling) | 1 - 4 hours at room temperature, or overnight at 4°C | Longer incubation times may increase conjugation efficiency. |

| Quenching Reagent | Hydroxylamine, Tris, or Glycine (10-50 mM final concentration) | Quenching stops the reaction by consuming unreacted NHS esters. |

Experimental Protocols

Materials Required

-

This compound

-

Amine-containing molecule (e.g., protein, antibody)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

-

Reaction tubes

Protocol for Biotinylation of a Protein

This protocol is a general guideline and may require optimization for specific applications.

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, combine the desired molar excess of this compound with the calculated amounts of EDC and NHS/sulfo-NHS in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Coupling to the Protein:

-

Dissolve the protein to be biotinylated in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Add the activated this compound solution to the protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris-HCl, pH 8.0 per 1 mL of reaction volume).

-

Incubate for 15-30 minutes at room temperature to stop the reaction.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Determination of Biotin Incorporation (HABA Assay)

The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4] This assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[3]

-

Prepare an avidin-HABA solution according to the manufacturer's instructions.

-

Measure the absorbance of the avidin-HABA solution at 500 nm (A500_initial).

-

Add a known concentration of the purified biotinylated protein to the avidin-HABA solution and mix.

-

Measure the absorbance at 500 nm until the reading is stable (A500_final).

-

Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the avidin-HABA complex.

Visual Representations

Caption: Mechanism of this compound conjugation using EDC and NHS.

Caption: Experimental workflow for protein biotinylation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Biotinylation Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent condensation. |

| Suboptimal pH | Ensure the pH of the activation and coupling buffers are within the recommended ranges. | |

| Presence of interfering substances | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will interfere with the reaction. Use non-amine, non-carboxylate buffers for the activation step. | |

| Protein Precipitation | Over-biotinylation | Reduce the molar excess of this compound in the reaction. |

| High concentration of organic solvent | Ensure the final concentration of DMSO or DMF is low (typically <10%). | |

| Inconsistent Results | Hydrolysis of NHS ester | Prepare EDC and NHS solutions immediately before use and proceed to the coupling step promptly. |

| Inaccurate reagent concentrations | Carefully calculate and measure all reagents. |

References

- 1. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. fishersci.ie [fishersci.ie]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Antibody Biotinylation using Biotin-PEG2-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization applications. Biotin-PEG2-Acid is a biotinylation reagent featuring a two-unit polyethylene glycol (PEG) spacer arm terminating in a carboxylic acid. For antibody biotinylation, the carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues) on the antibody surface.

The inclusion of a PEG spacer offers several advantages over traditional biotinylation reagents. The hydrophilic nature of the PEG chain can help to reduce aggregation of the biotinylated antibody and increase its solubility.[1] Furthermore, the spacer arm mitigates steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin. This application note provides detailed protocols for the biotinylation of antibodies using this compound (as its NHS ester), methods for determining the degree of biotinylation, and troubleshooting guidance.

Key Applications of Biotinylated Antibodies

Biotinylated antibodies are versatile tools employed in a wide array of immunoassays and molecular biology techniques, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used as detection antibodies, where a streptavidin-enzyme conjugate provides signal amplification.

-

Western Blotting: For the sensitive detection of specific proteins on a membrane.

-

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): To visualize the localization of antigens in tissue sections and cells.

-

Flow Cytometry: For the identification and sorting of specific cell populations.

-

Affinity Purification: To isolate antigens or binding partners from complex mixtures using streptavidin-coated supports.[2]

-

Pull-Down Assays: To study protein-protein interactions.

Data Presentation

Optimizing the Molar Ratio of Biotin-PEG2-NHS to Antibody

The degree of biotinylation, or the number of biotin molecules per antibody, is a critical parameter that can influence the performance of the conjugate. Over-biotinylation can lead to antibody aggregation and loss of antigen-binding activity, while under-biotinylation may result in insufficient signal. The optimal degree of labeling is typically between 3 and 5 biotins per antibody molecule.[3][4] The following table summarizes the effect of varying the molar ratio of a biotin-NHS reagent to an anti-BSA antibody on the resulting degree of biotinylation.

| Molar Ratio (Biotin:Antibody) | Degree of Biotinylation (moles of biotin per mole of antibody) |

| 10:1 | 2.5 |

| 20:1 | 4.1 |

| 50:1 | 6.8 |

Data adapted from a study using a Sulfo-NHS-Biotin reagent, which follows the same reaction chemistry as Biotin-PEG2-NHS ester. The degree of biotinylation was determined using the HABA assay.[5]

Experimental Protocols

Protocol 1: Antibody Biotinylation with Biotin-PEG2-NHS Ester

This protocol describes the biotinylation of an antibody using a pre-activated Biotin-PEG2-NHS ester.

Materials Required

| Reagent/Material | Supplier | Purpose |

| Antibody to be biotinylated | N/A | Target molecule |

| Biotin-PEG2-NHS Ester | Various | Biotinylation reagent |

| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | To dissolve Biotin-PEG2-NHS Ester |

| Reaction Buffer (e.g., PBS, pH 7.2-8.0) | N/A | To maintain optimal pH for the reaction |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | N/A | To stop the biotinylation reaction |

| Desalting column or dialysis cassette | Thermo Fisher Scientific | To remove excess, unreacted biotin |

| Storage Buffer (e.g., PBS with 0.02% sodium azide) | N/A | For long-term storage of the biotinylated antibody |

Procedure

-

Antibody Preparation:

-

Dialyze the antibody against the Reaction Buffer to remove any primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine).

-

Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

-

-

Biotin-PEG2-NHS Ester Preparation:

-

Immediately before use, dissolve the Biotin-PEG2-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

-

-

Biotinylation Reaction:

-

Add the desired molar excess of the Biotin-PEG2-NHS Ester solution to the antibody solution. For initial optimization, it is recommended to test a range of molar ratios (e.g., 10:1, 20:1, 40:1).

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to stop the reaction by quenching any unreacted Biotin-PEG2-NHS Ester.

-

-

Purification of the Biotinylated Antibody:

-

Remove the excess, unreacted biotin and quenching reagent by either:

-

Dialysis: Dialyze the reaction mixture against Storage Buffer overnight at 4°C with at least three buffer changes.

-

Desalting Column: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) according to the manufacturer's instructions, equilibrating the column with the Storage Buffer.

-

-

-

Determination of Antibody Concentration and Storage:

-

Measure the concentration of the biotinylated antibody by absorbance at 280 nm.

-

Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Biotinylated antibodies are generally stable for years when stored frozen.

-

Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the number of biotins per protein molecule.

Procedure

-

Prepare a HABA/Avidin solution according to the manufacturer's instructions (e.g., Pierce™ Biotin Quantitation Kit).

-

Measure the absorbance of the HABA/Avidin solution at 500 nm in a spectrophotometer. This is the blank reading.

-

Add a known concentration of the biotinylated antibody to the HABA/Avidin solution and mix well.

-

Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.

-

Calculate the moles of biotin per mole of antibody using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex, following the kit manufacturer's protocol.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Biotinylation Efficiency | - Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. - Hydrolysis of the Biotin-PEG2-NHS Ester. - Suboptimal pH of the reaction buffer. | - Dialyze the antibody against an amine-free buffer (e.g., PBS) before biotinylation. - Prepare the Biotin-PEG2-NHS Ester solution immediately before use in anhydrous DMSO. - Ensure the reaction buffer pH is between 7.2 and 8.5. |

| Antibody Aggregation/Precipitation | - Over-biotinylation of the antibody. - The antibody is prone to aggregation at the concentration used. | - Reduce the molar ratio of Biotin-PEG2-NHS Ester to antibody. - Perform the biotinylation reaction at a lower antibody concentration. The PEG spacer on this compound helps to mitigate this issue. |

| Loss of Antibody Activity | - Biotinylation of lysine residues within the antigen-binding site. | - Reduce the molar ratio of Biotin-PEG2-NHS Ester to antibody. - Consider alternative biotinylation chemistries that target other functional groups on the antibody. |

| High Background in Immunoassays | - Incomplete removal of excess biotin. | - Ensure thorough purification of the biotinylated antibody by dialysis or using a desalting column. |

Visualizations

Caption: Workflow for antibody biotinylation using Biotin-PEG2-NHS Ester.

Caption: Reaction of Biotin-PEG2-NHS Ester with a primary amine on an antibody.

References